(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring and a benzoate moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of a catalyst such as copper powder. The reaction is carried out at elevated temperatures, around 150°C, for about an hour. The reaction mixture is then treated with water and a decolorizer, followed by pH adjustment and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
What sets (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring precise molecular interactions and modifications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-2-3-11(8-12(9)15)14(19)20-18-13(16)10-4-6-17-7-5-10/h2-8H,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBDAEINRRYPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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